1-Monomyristin

FAAH inhibition Endocannabinoid system Enzyme assay

1-Monomyristin (C14 saturated monoacylglycerol) occupies a critical functional midpoint: antibacterial MIC of 0.63 mg/mL against B. subtilis and S. aureus — twofold more potent than the C12 analog monolaurin — yet with distinct FAAH inhibition (IC50 18 μM) versus longer-chain homologs. The 1-acyl positional isomer exhibits higher antimicrobial activity than the 2-acyl isomer. Procuring incorrect MAG analogs (e.g., monopalmitin C16, monostearin C18) or wrong positional isomers yields divergent experimental outcomes. This compound is essential for chain-length-dependent SAR studies, antimicrobial susceptibility panels, lipid-based nanoparticle formulations, and endocannabinoid system research. Verify CAS 27214-38-6 (positional isomer 1-acyl; also CAS 589-68-4) before purchase.

Molecular Formula C17H34O4
Molecular Weight 302.4 g/mol
CAS No. 27214-38-6
Cat. No. B1141632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monomyristin
CAS27214-38-6
SynonymsTetradecanoicacid,monoesterwith1,2,3-propanetriol; Tetradecanoicacid,monoglyceride; TETRADECANOIN; RAC-GLYCEROL 1-MYRISTATE; RAC-1-MYRISTOYLGLYCEROL; MONOMYRISTIN; 1-MYRISTOYL-RAC-GLYCEROL; 1-MONOTETRADECANOYL-RAC-GLYCEROL
Molecular FormulaC17H34O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
InChIKeyDCBSHORRWZKAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Monomyristin CAS 27214-38-6: Procurement-Grade Monoacylglycerol for Antimicrobial, Enzyme Inhibition, and Drug Delivery Research


1-Monomyristin (CAS 27214-38-6), also known as glycerol 1-myristate or 2,3-dihydroxypropyl tetradecanoate, is a C14 saturated monoacylglycerol (MAG) with molecular formula C17H34O4 and molecular weight 302.45 g/mol. It is commercially available as an analytical standard or research-grade material with purity specifications typically ≥97% (GC) or ≥98% (HPLC) [1]. The compound exists as a white to pale yellow solid at ambient temperature with a melting point of 68-70°C . As a naturally occurring lipid metabolite found in Serenoa repens and Caenorhabditis elegans [2], 1-monomyristin serves as a versatile research tool across multiple domains: antimicrobial screening panels against Gram-positive and Gram-negative bacteria, fatty acid amide hydrolase (FAAH) inhibition studies, lipid-based drug delivery systems, and as a reference standard in lipidomics and metabolomics workflows. The 1-acyl positional isomer is the predominant research form, with the 2-acyl isomer demonstrating differential biological activity profiles [3].

1-Monomyristin Substitution Risks: Why C14 Chain Length and 1-Acyl Position Determine Functional Outcomes


Procurement decisions for monoacylglycerols cannot rely on class-level interchangeability, as both acyl chain length and positional isomerism produce functionally distinct compounds with divergent biological and physicochemical properties. The C14 myristoyl chain of 1-monomyristin occupies a critical functional midpoint: it demonstrates antibacterial MIC values of 0.63 mg/mL against B. subtilis, which is approximately twofold lower (more potent) than the C12 analog monolaurin (1.25 mg/mL) [1]; yet its antiproliferative activity against cervical cancer cells is substantially lower than that of the C18 monolinolein [2]. The 1-acyl positional isomer exhibits higher antimicrobial activity against S. aureus, Aggregatibacter actinomycetemcomitans, and Candida albicans compared to the 2-acyl isomer [3]. These chain-length-specific and position-specific differences are non-linear and cannot be predicted by simple homologous extrapolation. Procurement of incorrect MAG analogs (e.g., monopalmitin C16 or monostearin C18) or incorrect positional isomers will yield fundamentally different experimental outcomes in antimicrobial susceptibility assays, enzyme inhibition studies, and lipid formulation development.

1-Monomyristin Quantitative Differentiation: Head-to-Head Performance Data Against Monopalmitin, Monolaurin, and Other MAG Comparators


1-Monomyristin FAAH Inhibition: IC50 Comparison Against 1-Monopalmitin and 1-Monoarachidin

1-Monomyristin exhibits fatty acid amide hydrolase (FAAH) inhibition with an IC50 value of 18 μM for FAAH activity and 32 μM for 2-oleoylglycerol hydrolysis . In a direct comparative study of saturated MAG analogs, the C14 chain 1-monomyristin demonstrated FAAH inhibition with an IC50 of 32 μM, while the C16 chain analog 1-monopalmitin showed more potent inhibition with an IC50 of 12 μM, and the C20 fully saturated analog 1-monoarachidin showed no inhibition [1]. The C22-chain analog of 1-AG was the most potent tested (IC50 4.5 μM) [1].

FAAH inhibition Endocannabinoid system Enzyme assay

1-Monomyristin Antibacterial MIC Values: Direct Comparison with Monolaurin, Monocaprin, Monopalmitin, and Monostearin Against Four Foodborne Pathogens

In a systematic study using automated turbidimetric MIC determination against four pathogenic strains, 1-monomyristin demonstrated differential antibacterial activity compared to other monoacylglycerols [1]. Against B. subtilis, monomyristin exhibited an MIC of 0.63 mg/mL, which was approximately twofold lower (more potent) than monolaurin (1.25 mg/mL) [1]. Against S. aureus, monolaurin and monomyristin had antibacterial activities with MICs of 1.25 and 0.63 mg/mL, respectively [1]. The study included five monoglycerides: monocaprin (C10), monolaurin (C12), monomyristin (C14), monopalmitin (C16), and monostearin (C18) tested against S. aureus, B. subtilis, P. aeruginosa, and E. coli [1].

Antibacterial activity Food safety MIC determination

1-Monomyristin Polymorphic Phase Transition Behavior: Differential Thermal Analysis Comparison with 1-Monolaurin, 1-Monopalmitin, and 1-Monostearin

A comparative study of polymorphic phenomena in saturated 1-monoglycerides examined 1-monolaurin (C12), 1-monomyristin (C14), 1-monopalmitin (C16), and 1-monostearin (C18) at >99% purity [1]. Differential thermal analysis (DTA) revealed chain-length-dependent differences in crystal modification transitions, with results cross-validated by infrared absorption spectra and X-ray diffraction [1]. The study documented distinct thermal behavior patterns for each chain length homolog, establishing that the C14 1-monomyristin occupies a unique position in the polymorphic stability series distinct from both shorter (C12) and longer (C16, C18) saturated MAGs [1].

Polymorphism Crystal engineering Thermal analysis

1-Monomyristin as Hydrogen Peroxide Stabilizer: Patent-Documented Functional Differentiation from Non-Crystalline or Alternative Stabilizer Systems

Patent literature establishes that hydrogen peroxide can be effectively stabilized by hydrophilic crystals of 1-monolaurin and 1-monomyristin, with the stabilizing effect enabling germicidal compositions to be stored for several years without significant deterioration of germicidal power [1]. The germicidal composition comprises an aqueous suspension of hydrophilic lipid crystals (1-monolaurin, and preferably also 1-monomyristin) in a quantity of 20-30% by weight, with hydrogen peroxide in a quantity of 0.2-5% by weight [2]. This stabilization mechanism is specific to these hydrophilic lipid crystal forms and is not a general property of all monoacylglycerols [1].

Germicidal composition Hydrogen peroxide stabilization Antimicrobial formulation

1-Monomyristin Antiproliferative Activity: Chain-Length-Dependent Comparison with Monopalmitin, Monostearin, Monoolein, and Monolinolein in Cervical Carcinoma Cells

A comparative study of long-chain monoglycerides against human cervical carcinoma cells (HeLa) and normal cells (Vero) evaluated monomyristin (C14:0), monopalmitin (C16:0), monostearin (C18:0), monoolein (C18:1), and monolinolein (C18:2) [1]. Among saturated and unsaturated long-chain MGs tested, monomyristin (C14:0) and monolinolein (C18:2) showed the lowest anti-proliferative activity [1]. This establishes a non-monotonic relationship between chain length/unsaturation and antiproliferative potency, with the C14 saturated MAG exhibiting minimal activity compared to other saturated and unsaturated homologs [1].

Antiproliferative activity Cervical cancer Monoacylglycerol cytotoxicity

1-Monomyristin as Solid Lipid Nanoparticle Matrix: Comparative Drug Loading with Monocaprate and Monolaurate in Chloramphenicol Delivery Systems

Solid lipid nanoparticles (SLNs) were prepared from oil-in-water microemulsion using various monoglycerides as solid matrices, specifically monocaprate (C10), monolaurate (C12), and monomyristin (C14), with Tween 80 as emulsifier and chloramphenicol as the model drug [1]. The study demonstrated that monomyristin can function as a solid lipid matrix for nanoparticle-based drug delivery, with chain-length-dependent differences in nanoparticle characteristics [1]. Encapsulation of monomyristin into polymeric nanoparticles improved its in vitro antiproliferative activity against cervical cancer cells, addressing its inherently low aqueous solubility [2].

Solid lipid nanoparticles Drug delivery Controlled release

1-Monomyristin Application Scenarios: Where C14-Specific Performance Dictates Scientific and Industrial Selection


FAAH Inhibition Screening and Endocannabinoid System Research

1-Monomyristin is employed as a reference inhibitor in fatty acid amide hydrolase (FAAH) screening assays, with established IC50 values of 18 μM (FAAH activity) and 32 μM (2-oleoylglycerol hydrolysis) [1]. Its intermediate potency relative to 1-monopalmitin (IC50 12 μM) and lack of inhibition in longer-chain homologs (1-monoarachidin, C20:0) makes it essential for structure-activity relationship studies across the saturated MAG series [2]. Procurement of this specific C14 compound is required for investigators characterizing chain-length-dependent FAAH inhibition or developing MAG-based probes for the endocannabinoid system.

Antimicrobial Susceptibility Testing and Food Safety Research

In systematic antimicrobial screening panels, 1-monomyristin demonstrates differential MIC values against foodborne pathogens: 0.63 mg/mL against both B. subtilis and S. aureus, representing approximately twofold greater potency than monolaurin (1.25 mg/mL) against these organisms [1]. This C14-specific activity profile, distinct from both shorter-chain (C10, C12) and longer-chain (C16, C18) MAGs [1], makes 1-monomyristin essential for comprehensive antimicrobial susceptibility testing and for structure-activity investigations of MAG-mediated bacterial growth inhibition.

Solid Lipid Nanoparticle Formulation and Controlled Drug Delivery

1-Monomyristin functions as a solid lipid matrix in nanoparticle-based drug delivery systems, having been evaluated alongside monocaprate (C10) and monolaurate (C12) for chloramphenicol-loaded solid lipid nanoparticles [1]. The C14 chain length imparts distinct physicochemical characteristics affecting nanoparticle size, aggregate formation, and drug release kinetics [1]. Additionally, encapsulation of monomyristin into polymeric nanoparticles has been shown to improve its in vitro antiproliferative activity against cervical cancer cells, addressing the compound's inherent low aqueous solubility [2].

Stabilized Germicidal Formulations with Extended Shelf-Life Requirements

Patent-protected germicidal compositions utilize hydrophilic crystals of 1-monomyristin (in combination with 1-monolaurin) to stabilize hydrogen peroxide, enabling storage for several years without significant loss of germicidal potency [1]. The formulation typically comprises 20-30 wt% lipid crystals with 0.2-5 wt% hydrogen peroxide [2]. This application leverages the specific crystallization behavior and hydrophilic surface properties of the C14 monoglyceride, a functional attribute not demonstrated for other chain-length MAGs in the same stabilization context.

Technical Documentation Hub

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